![molecular formula C17H24N4O2S B4934625 (3R,4R)-4-morpholin-4-yl-1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]piperidin-3-ol](/img/structure/B4934625.png)
(3R,4R)-4-morpholin-4-yl-1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]piperidin-3-ol
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Overview
Description
(3R,4R)-4-morpholin-4-yl-1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]piperidin-3-ol is a complex organic compound with a unique structure that includes a morpholine ring, a thiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-morpholin-4-yl-1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]piperidin-3-ol typically involves multiple steps, including the formation of the morpholine, thiazole, and piperidine rings. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-morpholin-4-yl-1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-4-morpholin-4-yl-1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]piperidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the development of new materials, catalysts, and other industrial applications. Its unique chemical properties make it valuable for various technological advancements.
Mechanism of Action
The mechanism of action of (3R,4R)-4-morpholin-4-yl-1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, kinetics, and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: A compound with a thiazole ring and similar structural features.
Uniqueness
(3R,4R)-4-morpholin-4-yl-1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]piperidin-3-ol is unique due to its combination of morpholine, thiazole, and piperidine rings, which confer distinct chemical and biological properties. Its stereochemistry and functional groups allow for specific interactions and reactions that are not observed in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3R,4R)-4-morpholin-4-yl-1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c22-16-13-19(6-3-15(16)20-7-9-23-10-8-20)12-14-2-1-5-21(14)17-18-4-11-24-17/h1-2,4-5,11,15-16,22H,3,6-10,12-13H2/t15-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSFRKVAYQNUFV-HZPDHXFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCOCC2)O)CC3=CC=CN3C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCOCC2)O)CC3=CC=CN3C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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